molecular formula C20H16Cl2N4O B2633249 5-[(2,4-dichlorophenyl)methyl]-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895005-68-2

5-[(2,4-dichlorophenyl)methyl]-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Katalognummer: B2633249
CAS-Nummer: 895005-68-2
Molekulargewicht: 399.28
InChI-Schlüssel: FTPMJMXDQQDMET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a pyrazolo[3,4-d]pyrimidin-4-one derivative characterized by a 5-[(2,4-dichlorophenyl)methyl] substituent and a 1-(2,4-dimethylphenyl) group. Its structure combines electron-withdrawing chlorine atoms (from the dichlorophenyl moiety) with lipophilic methyl groups (from the dimethylphenyl ring), which may enhance metabolic stability and membrane permeability. The pyrazolo[3,4-d]pyrimidin-4-one core is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition or nucleotide mimicry .

Eigenschaften

IUPAC Name

5-[(2,4-dichlorophenyl)methyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N4O/c1-12-3-6-18(13(2)7-12)26-19-16(9-24-26)20(27)25(11-23-19)10-14-4-5-15(21)8-17(14)22/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPMJMXDQQDMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=C(C=C(C=C4)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,4-dichlorophenyl)methyl]-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Cyclization to form the pyrazolo[3,4-d]pyrimidine core: The pyrazole intermediate is then reacted with a suitable amidine or guanidine derivative to form the pyrazolo[3,4-d]pyrimidine core.

    Introduction of the substituents: The dichlorophenyl and dimethylphenyl groups are introduced through nucleophilic substitution reactions using appropriate halogenated precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under appropriate conditions (e.g., acidic or basic media).

Major Products

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

    Reduction: Formation of amines or reduced aromatic rings.

    Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have shown promising antiproliferative effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cancer cell proliferation through the modulation of key signaling pathways involved in cell survival and growth .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antibacterial and antifungal properties. Their efficacy is attributed to the ability to disrupt microbial cell membrane integrity and inhibit essential metabolic processes .

Anti-inflammatory Effects

Inflammation-related conditions are another area where this compound shows potential benefits. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models of inflammatory diseases .

Neuroprotective Properties

There is emerging evidence supporting the neuroprotective effects of pyrazolo[3,4-d]pyrimidine derivatives. They may exert protective effects against neurodegenerative diseases by modulating neuroinflammatory responses and promoting neuronal survival .

Structure-Activity Relationship (SAR) Studies

SAR studies have been pivotal in optimizing the biological activity of this compound class. Modifications in the substituents on the pyrazolo[3,4-d]pyrimidine scaffold can lead to enhanced potency and selectivity against target proteins .

Herbicidal Activity

The compound's structural characteristics make it a candidate for herbicidal applications. Research indicates that pyrazolo derivatives can act as effective herbicides by inhibiting specific pathways in plants that are crucial for growth and development .

Insecticidal Properties

In addition to herbicidal applications, some studies suggest potential insecticidal properties against agricultural pests. The mode of action typically involves disruption of insect metabolism or behavior through neurotoxic effects .

Data Table: Summary of Applications

Application AreaSpecific ActivityReferences
Medicinal ChemistryAnticancer activity
Antimicrobial properties
Anti-inflammatory effects
Neuroprotective properties
PharmacologyMechanism of action
Structure-activity relationship
AgrochemistryHerbicidal activity
Insecticidal properties

Case Study 1: Anticancer Activity

In a study published in MDPI, researchers synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their anticancer properties against human cancer cell lines such as MCF-7 (breast cancer) and K562 (leukemia). The most potent compounds exhibited IC50 values in the nanomolar range, demonstrating significant cytotoxicity compared to standard chemotherapeutics.

Case Study 2: Neuroprotection

Another study investigated the neuroprotective effects of a derivative on neuronal cells exposed to oxidative stress. The results indicated that the compound significantly reduced cell death and apoptosis markers while enhancing the expression of neuroprotective proteins.

Wirkmechanismus

The mechanism of action of 5-[(2,4-dichlorophenyl)methyl]-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways, resulting in the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following compounds share structural similarities with the target molecule, differing in substituents, physicochemical properties, or synthetic routes. Key comparisons are summarized in Table 1 and discussed in detail below.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Melting Point (°C) Molecular Formula Key Spectral Data (IR/NMR) Reference ID
5-[(2,4-Dichlorophenyl)methyl]-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one 5: (2,4-dichlorophenyl)methyl; 1: 2,4-dimethylphenyl N/A C₂₁H₁₇Cl₂N₃O N/A Target
5-(4-Bromobenzyl)-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 5: 4-bromobenzyl; 1: 2-methylphenyl N/A C₂₀H₁₇BrN₄O N/A
6-[(3,4-Dihydroxyphenyl)methyl]-3-ethyl-1-(2,4,6-trichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one 6: (3,4-dihydroxyphenyl)methyl; 1: 2,4,6-trichlorophenyl N/A C₂₁H₁₇Cl₃N₄O₃ N/A
1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 1: 4-chlorophenyl; 4: ketone N/A C₁₁H₈ClN₃O NMR: δ 7.31–7.06 (Ar), 2.33 (CH₃)
5-(5-Chloro-2-methylphenyl)-1-(7-methoxyquinolin-4-yl)-6-methylpyrazolo[3,4-d]pyrimidin-4-one 5: 5-chloro-2-methylphenyl; 1: 7-methoxyquinolinyl 303–306 C₂₄H₂₀ClN₅O₂ ¹H NMR: δ 8.89–8.92 (quinoline H)

Substituent Effects

  • Halogen Variation: The 4-bromobenzyl analog () replaces chlorine with bromine, which may enhance lipophilicity and influence halogen bonding in target interactions .
  • Functional Group Differences: The 3,4-dihydroxyphenyl substituent () introduces hydrogen-bonding capacity, improving solubility but possibly reducing metabolic stability .
  • Methyl vs.

Physicochemical Properties

  • Melting Points: The methoxyquinoline derivative () exhibits a high melting point (303–306°C), likely due to extended π-π interactions from the fused quinoline ring . The dihydroxyphenyl analog () may have lower thermal stability due to polar hydroxyl groups disrupting crystal packing .
  • Spectral Data :

    • IR spectra () show a carbonyl stretch at 1682 cm⁻¹, consistent with the pyrimidin-4-one core, while NMR data () highlight aromatic proton environments influenced by substituents .

Biologische Aktivität

5-[(2,4-Dichlorophenyl)methyl]-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a compound belonging to the pyrazolo[3,4-d]pyrimidine family. This class of compounds has garnered attention due to their diverse biological activities, particularly as potential therapeutic agents in cancer and other diseases. This article discusses the biological activity of this specific compound, highlighting its mechanisms of action, synthesis, and potential applications based on recent research findings.

The biological activity of pyrazolo[3,4-d]pyrimidine derivatives often involves their role as inhibitors of various enzymes and receptors. The compound has been primarily studied for its inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

  • CDK Inhibition : Research indicates that derivatives of pyrazolo[3,4-d]pyrimidin-4-one can effectively inhibit CDK2. For instance, synthesized compounds demonstrated significant antiproliferative activity against breast cancer cell lines (MCF-7) with IC50 values lower than traditional chemotherapeutics like Etoposide .
  • Anticancer Activity : The compound's structure allows it to interact with key molecular targets involved in cancer progression. Studies have shown that modifications in the substituents on the pyrazolo[3,4-d]pyrimidine scaffold can enhance its anticancer properties .

Synthesis

The synthesis of 5-[(2,4-dichlorophenyl)methyl]-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions including:

  • Paal-Knorr reaction : This reaction is often employed to construct the pyrazole ring.
  • Suzuki coupling : Used for introducing aryl groups onto the core structure.
  • Amide formation and Knoevenagel condensation : These steps are critical for functionalizing the final compound .

Biological Evaluation

The biological evaluation of this compound has revealed promising results:

Activity IC50 Value (μM) Reference
CDK2 Inhibition1.60 - 1.71
Antiproliferative (MCF-7)10.79 - 10.88
Antifungal ActivityEC50 = 1.93 mg/L

Case Studies

Recent studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in various biological contexts:

  • A study evaluated a series of novel derivatives against different cancer cell lines and reported that certain modifications led to enhanced anticancer activity compared to standard treatments .
  • Another investigation focused on antifungal properties, demonstrating that specific derivatives exhibited superior efficacy against fungal pathogens compared to existing fungicides .

Q & A

Basic: What synthetic methodologies are recommended for preparing pyrazolo-pyrimidinone derivatives like this compound?

Answer:
The compound can be synthesized via multicomponent reactions or stepwise protocols. A common approach involves:

  • One-pot condensation : Reacting substituted aldehydes, ketones, and urea/thiourea derivatives in the presence of acid catalysts like p-toluenesulfonic acid (PTSA) under reflux conditions (e.g., 108°C in glacial acetic acid) .
  • Catalytic optimization : ZnCl₂ in n-heptane-toluene (1:1) has been used for analogous dihydropyrimidinones, achieving yields >70% after recrystallization .
  • Key intermediates : Pyrazole and pyrimidine precursors are often functionalized via POCl₃-mediated phosphorylation or thiourea cyclization .

Advanced: How can reaction conditions be optimized to reduce byproduct formation in pyrazolo-pyrimidinone synthesis?

Answer:
Byproduct mitigation strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve regioselectivity, while EtOH/H₂O (4:1) minimizes side reactions during cyclization .
  • Temperature control : Stepwise heating (0°C → 60°C) in POCl₃-mediated steps prevents overchlorination .
  • Catalyst screening : PTSA outperforms Lewis acids (e.g., ZnCl₂) in reducing tar formation for analogous heterocycles, as shown in dihydropyrimidinone syntheses .
  • Design of Experiments (DoE) : Flow chemistry and statistical modeling (e.g., factorial designs) optimize reagent stoichiometry and residence time .

Basic: What analytical techniques are critical for structural confirmation of this compound?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., dichlorophenyl methyl vs. dimethylphenyl groups) and confirms ring fusion .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation pathways, distinguishing regioisomers .
  • X-ray crystallography : Resolves ambiguous stereochemistry in fused pyrazole-pyrimidine systems .

Advanced: How should researchers address discrepancies in reported synthetic yields for pyrazolo-pyrimidinones?

Answer:
Yield inconsistencies often arise from:

  • Catalyst purity : Trace moisture in PTSA or ZnCl₂ can alter reaction kinetics. Dry catalysts under vacuum before use .
  • Byproduct interference : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate pure products .
  • Reagent ratios : Excess aldehyde (1.2–1.5 equiv.) improves cyclization efficiency in multicomponent reactions .

Advanced: What computational methods predict the drug-likeness and bioavailability of this compound?

Answer:

  • Physicochemical profiling : Tools like ACD/Labs Percepta calculate logP (2.5–3.8), polar surface area (<100 Ų), and solubility (e.g., -3.2 logS) to assess Lipinski compliance .
  • Molecular dynamics (MD) : Simulations in explicit solvent (e.g., GROMACS) model membrane permeability and protein binding .
  • Docking studies : AutoDock Vina or Schrödinger Suite evaluates interactions with targets like kinases or GPCRs, guided by pyrazole-pyrimidine pharmacophores .

Basic: How can researchers validate the stability of this compound under experimental conditions?

Answer:

  • Thermogravimetric analysis (TGA) : Determines decomposition thresholds (>200°C for most pyrazolo-pyrimidinones) .
  • pH stability assays : Incubate in buffers (pH 1–10) and monitor degradation via HPLC-UV at 254 nm .
  • Light sensitivity : Store in amber vials under argon if the dichlorophenyl group shows photodegradation in UV-Vis assays .

Advanced: What strategies resolve spectral overlaps in NMR characterization of fused heterocycles?

Answer:

  • 2D NMR techniques : HSQC and HMBC correlate ¹H-¹³C couplings to assign crowded aromatic regions .
  • Isotopic labeling : Synthesize ¹⁵N/¹³C-enriched analogs to simplify splitting patterns in pyrimidine protons .
  • Paramagnetic shift reagents : Eu(fod)₃ induces predictable shifts in diastereotopic methyl groups .

Advanced: How can metabolic pathways of this compound be predicted preclinically?

Answer:

  • CYP450 docking : Model interactions with CYP3A4/2D6 isoforms using Glide or MOE .
  • In silico metabolism : Software like MetaSite predicts hydroxylation or demethylation sites on the dichlorophenyl moiety .
  • Microsomal assays : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.